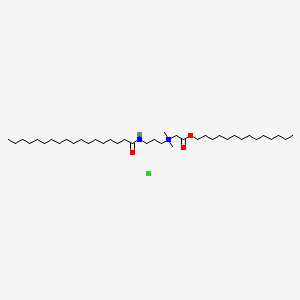
Quaternium-70
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quaternium-70 is a useful research compound. Its molecular formula is C39H79ClN2O3 and its molecular weight is 659.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
Quaternium-70 is a polymeric quaternary ammonium compound, characterized by its positive charge, which allows it to interact effectively with negatively charged surfaces such as hair and skin. Its molecular structure typically includes long hydrocarbon chains that enhance its conditioning properties while providing antimicrobial benefits.
Cosmetic Applications
-
Hair Care Products
- Conditioning Agents : this compound is primarily used in shampoos, conditioners, and styling products due to its excellent conditioning properties. It helps to improve the texture and manageability of hair by forming a film that reduces static and enhances shine .
- Moisture Retention : The compound aids in moisture retention within hair fibers, making it particularly beneficial for dry or damaged hair .
-
Skin Care Products
- Emulsifiers and Stabilizers : In lotions and creams, this compound serves as an emulsifier, helping to blend oil and water phases, thus improving product stability and texture .
- Antimicrobial Properties : Its antimicrobial activity makes it suitable for inclusion in formulations aimed at reducing skin infections or irritations .
Industrial Applications
-
Cleaning Products
- This compound is utilized in surface disinfectants and cleaners due to its ability to kill a wide range of bacteria and viruses. It is effective against pathogens, making it a valuable ingredient in hospital-grade disinfectants .
- The compound's surfactant properties enhance cleaning efficacy by lowering surface tension, allowing for better removal of dirt and grime.
- Textile Industry
Case Study 1: Hair Conditioning Efficacy
A study utilizing fluorescence spectroscopy examined the effects of this compound on hair degradation under thermal conditions. Results indicated that products containing this compound significantly reduced protein loss in hair compared to untreated samples, demonstrating its protective qualities during heat styling procedures .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various QACs, this compound was shown to exhibit superior antimicrobial activity against Staphylococcus aureus and Escherichia coli when incorporated into cleaning formulations. This study highlighted its effectiveness as a broad-spectrum disinfectant suitable for both household and industrial applications .
Propriétés
Numéro CAS |
68921-83-5 |
|---|---|
Formule moléculaire |
C39H79ClN2O3 |
Poids moléculaire |
659.5 g/mol |
Nom IUPAC |
dimethyl-[3-(octadecanoylamino)propyl]-(2-oxo-2-tetradecoxyethyl)azanium;chloride |
InChI |
InChI=1S/C39H78N2O3.ClH/c1-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-33-38(42)40-34-32-35-41(3,4)37-39(43)44-36-31-29-27-25-23-18-16-14-12-10-8-6-2;/h5-37H2,1-4H3;1H |
Clé InChI |
DKJLEUVQMKPSHB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCC.[Cl-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)OCCCCCCCCCCCCCC.[Cl-] |
Key on ui other cas no. |
68921-83-5 |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















